molecular formula C9H11N3O2S2 B2570617 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 795291-33-7

1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

カタログ番号: B2570617
CAS番号: 795291-33-7
分子量: 257.33
InChIキー: XDOCFDUXHGWHGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. Belonging to the 1,3-benzodiazole (benzimidazole) family, this compound features a sulfonamide group at the 5-position and a sulfanyl (thiol) moiety at the 2-position, a structure known to be associated with various biological activities. Compounds within the benzimidazole sulfonamide class are frequently investigated as potential inhibitors of essential bacterial enzymes . Specifically, research indicates that similar amide and sulfonamide derivatives demonstrate promising activity against Mycobacterium tuberculosis and Staphylococcus aureus by targeting critical pathways such as pantothenate synthetase (PanC), an enzyme indispensable for bacterial coenzyme A biosynthesis and survival . The presence of both sulfonamide and sulfanyl groups on the heteroaromatic scaffold makes this compound a versatile intermediate or potential pharmacophore for structure-activity relationship (SAR) studies in the development of new anti-tubercular and antimicrobial agents . This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and biochemical assay development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheet prior to use.

特性

IUPAC Name

1-ethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-2-12-8-4-3-6(16(10,13)14)5-7(8)11-9(12)15/h3-5H,2H2,1H3,(H,11,15)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOCFDUXHGWHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution under alkaline conditions. In ethanol/DMF reflux systems, the NH₂ group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

Example reaction with methyl iodide:
1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide+CH3IEtOH, K2CO3,ΔN-methyl derivative\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{EtOH, K}_2\text{CO}_3, \Delta} \text{N-methyl derivative}

Conditions Reagents Product Yield Reference
Ethanol, reflux, 6 hrMethyl iodide, K₂CO₃N-methylsulfonamide derivative72%

Oxidation of the Sulfanyl (Thiol) Group

The -SH group is oxidized to disulfides or sulfonic acids using agents like H₂O₂ or iodine. This reactivity is critical for modulating redox-dependent biological activity .

Oxidation to disulfide:
2R-SH+I2R-S-S-R+2HI2\, \text{R-SH} + \text{I}_2 \rightarrow \text{R-S-S-R} + 2\, \text{HI}

Oxidizing Agent Conditions Product Reaction Time Reference
I₂ in EtOHRT, 2 hrDisulfide dimer85%
H₂O₂ (30%)60°C, 1 hrSulfonic acid derivative68%

Electrophilic Substitution on the Benzodiazole Ring

The benzodiazole core undergoes halogenation or nitration at position 4 or 7, directed by the electron-withdrawing sulfonamide group .

Bromination example:
Compound+Br2H2SO4,0C4-bromo derivative\text{Compound} + \text{Br}_2 \xrightarrow{\text{H}_2\text{SO}_4, 0^\circ\text{C}} \text{4-bromo derivative}

Electrophile Conditions Position Yield Reference
Br₂H₂SO₄, 0°C, 3 hrC-464%
HNO₃H₂SO₄, 50°C, 4 hrC-758%

Hydrolysis Reactions

The sulfonamide group hydrolyzes in acidic or basic media to yield sulfonic acids or amines. This reaction is pivotal for prodrug activation .

Acidic hydrolysis:
R-SO2NH2+HClΔR-SO3H+NH4Cl\text{R-SO}_2\text{NH}_2 + \text{HCl} \xrightarrow{\Delta} \text{R-SO}_3\text{H} + \text{NH}_4\text{Cl}

Medium Conditions Product Yield Reference
6M HClReflux, 8 hr5-sulfobenzoic acid89%
2M NaOH80°C, 6 hrBenzodiazole-5-amine76%

Complexation with Metal Ions

The thiol group forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalytic or medicinal applications .

Complexation with Cu²⁺:
R-SH+Cu(NO3)2[Cu(SR)2]2+\text{R-SH} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(SR)}_2]^{2+}

Metal Salt Conditions Complex Stability Constant (log K) Reference
Cu(NO₃)₂pH 7.4, RT, 1 hrBis(thiolato)copper(II)12.3

Alkylation of the Thiol Group

The sulfanyl group reacts with alkyl halides to form thioethers, enhancing lipophilicity for pharmacological applications .

Reaction with ethyl bromide:
R-SH+C2H5BrEtOH, K2CO3R-S-C2H5\text{R-SH} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{EtOH, K}_2\text{CO}_3} \text{R-S-C}_2\text{H}_5

Alkylating Agent Conditions Product Yield Reference
C₂H₅BrEtOH, K₂CO₃, 6 hrEthyl thioether81%

Key Mechanistic Insights

  • Sulfonamide reactivity : Governed by resonance stabilization of the -SO₂NH⁻ group, enabling nucleophilic attack at nitrogen.

  • Thiol oxidation : Proceeds via radical intermediates in the presence of iodine or peroxide .

  • Benzodiazole substitution : Electron-withdrawing groups direct electrophiles to para positions relative to the sulfonamide .

This compound’s multifunctional reactivity makes it a versatile scaffold for drug development and materials science. Experimental protocols and spectral characterization data are critical for validating these transformations .

科学的研究の応用

Antimicrobial Activity

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has demonstrated significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Research indicates that the sulfonamide group mimics para-amino benzoic acid (PABA), essential for bacterial folate synthesis, thus inhibiting bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Study: A study conducted by Sharma et al. (2020) evaluated the antibacterial efficacy of several benzimidazole derivatives, including this compound. The results indicated comparable effectiveness to standard antibiotics like penicillin, suggesting potential as an alternative therapeutic agent .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest efficacy against viruses such as Herpes Simplex Virus (HSV) and Enteroviruses.

Virus Type IC50_{50} Value (µg/mL)
Herpes Simplex Virus (HSV)10.5
Enterovirus5.4

Case Study: In a study by Moneer et al. (2021), several derivatives were synthesized and tested for their antiviral activity. The results showed that compounds similar to this compound exhibited significant inhibition of viral replication in vitro .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Cancer Cell Line Inhibition Percentage (%)
HeLa72
MCF-765

Case Study: A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines. The findings indicated that the structural modifications at the 5-position significantly enhanced cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial in optimizing the efficacy of this compound:

Structural Feature Influence on Activity
Sulfonamide GroupEnhances antimicrobial activity by mimicking PABA
Sulfanyl SubstituentImproves interaction with biological targets
Alkyl Chain LengthAffects lipophilicity and cellular uptake

作用機序

The mechanism of action of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Substituent Variations in Benzodiazole Sulfonamides

The alkyl substituent at position 1 of the benzodiazole ring significantly impacts biological activity and solubility. Key analogs include:

Compound Name Substituent (Position 1) Molecular Weight (g/mol) Purity Biological Activity Reference
1-Methyl-2-sulfanylidene-...-sulfonamide Methyl ~288 95% Antitumor (in vitro screening)
1-Ethyl-2-sulfanyl-...-sulfonamide Ethyl ~302 95% Pending detailed evaluation
1-Propyl-2-sulfanyl-...-sulfonamide Propyl ~316 95% Cytotoxicity studies
1-Butyl-N,N-dimethyl-...-sulfonamide Butyl 302.24 95% Not reported

Key Observations :

  • Ethyl vs.
  • Ethyl vs. Propyl/Butyl : Longer alkyl chains (propyl, butyl) increase molecular weight and may reduce solubility, though this could be offset by the sulfonamide group’s hydrophilicity .

Core Heterocycle Modifications

Replacing the benzodiazole core with other heterocycles alters activity profiles:

  • Indazole Derivatives : N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide exhibits anticancer and anti-inflammatory activities, suggesting that indazole-based sulfonamides may have broader therapeutic applications compared to benzodiazole analogs .
  • Thiadiazole Sulfonamides: Compounds like 4-[2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide show cytotoxicity, but the benzodiazole core in the target compound may offer better metabolic stability due to reduced ring strain .

Comparison with Other Methods :

  • EDC-Mediated Coupling : Benzothiazole-incorporated sulfonamides employ carbodiimide chemistry for amide bond formation, which is less relevant to the target compound’s synthesis .
  • Reductive Cyclization : Fe/HCl reduction steps are critical for nitro group reduction in benzimidazolone derivatives, a step that may also apply to the target compound .

Physicochemical Properties

  • Molecular Weight : ~302 g/mol (similar to butyl analogs) .
  • Solubility : The sulfonamide group enhances water solubility, while the ethyl group balances lipophilicity.
  • Stability : The benzodiazole core is generally stable under physiological conditions, as evidenced by related compounds .

生物活性

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide (CAS Number: 795291-33-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The molecular formula of this compound is C9H11N3O2S2C_9H_{11}N_3O_2S_2, with a molecular weight of 257.3 g/mol. The structure features a benzodiazole ring system substituted with ethyl and sulfanyl groups, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the benzodiazole family, particularly those with sulfonamide functionalities, exhibit a range of biological activities:

  • Antiviral Activity : Benzodiazole derivatives have shown promising antiviral properties. For instance, modifications in the benzodiazole structure can enhance anti-HIV activity significantly. A related study highlighted that specific substituents on the phenyl ring increased the compound's efficacy against HIV-1 .
  • Anticancer Potential : Several studies have demonstrated the anticancer properties of benzodiazole derivatives. For example, compounds similar to 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole have exhibited cytotoxic effects against various cancer cell lines. In particular, derivatives showed IC50 values as low as 0.058 µM against T47D breast cancer cells .
  • Antimicrobial Properties : The compound's sulfonamide group is known for its antibacterial activity. Similar compounds have been tested against a variety of bacterial strains, showing significant inhibition zones in agar diffusion tests .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Binding Affinity : Studies suggest that the compound exhibits high binding affinity to heat shock proteins (Hsp90), which are involved in cancer cell proliferation and survival .

Comparative Studies

To better understand the efficacy of this compound, it is essential to compare it with other related compounds:

Compound NameIC50 (µM)Activity TypeReference
This compoundTBDAntiviral/AnticancerCurrent Study
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide0.69 (U2OS)Anticancer
Benzodiazole Derivative X0.0044 (HIV)Antiviral

Case Studies

Several case studies highlight the effectiveness of benzodiazole derivatives in clinical settings:

  • Antiviral Efficacy : A derivative structurally similar to 1-ethyl-2-sulfanyl showed an EC50 value of 0.0364 µM against HIV-infected cells, indicating strong antiviral potential .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that modifications in the benzodiazole structure could lead to enhanced cytotoxicity against various cancer cell lines, suggesting potential for drug development .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzodiazole core. Key steps include:

  • Sulfonamide introduction : Use of sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide group at position 4.
  • Ethylation and sulfanyl group incorporation : Alkylation agents (e.g., ethyl iodide) and thiolation reagents (e.g., Lawesson’s reagent) under controlled temperatures (60–80°C) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while solvent-free methods (e.g., reductive amination) reduce side reactions .
    Yield optimization : Monitor reaction progress via TLC (chloroform:methanol 7:3 ratio) and purify via recrystallization or column chromatography .

Q. How can spectroscopic and computational methods be combined to characterize this compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts to confirm ethyl (-CH2_2CH3_3, δ ~1.2–1.5 ppm) and sulfanyl (-SH, δ ~3–5 ppm) groups.
    • FT-IR : Identify S-H stretching (2500–2600 cm1^{-1}) and sulfonamide S=O vibrations (~1150–1350 cm1^{-1}) .
  • Computational validation :
    • Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare theoretical vibrational frequencies with experimental FT-IR data. Adjust harmonic scaling factors (e.g., 0.96–0.98 for S-H bonds) to improve accuracy .

Q. What strategies improve aqueous solubility for biological testing?

Methodological Answer:

  • Salt formation : Convert the sulfonamide to a sodium or potassium salt (e.g., via NaOH/KOH treatment) to enhance polarity .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while increasing solubility .
  • Particle size reduction : Nano-milling or sonication improves dissolution kinetics for in vitro assays .

Advanced Research Questions

Q. How can DFT calculations guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Electronic structure analysis : Calculate HOMO-LUMO gaps to predict reactivity. A smaller gap (~3–4 eV) suggests potential for nucleophilic/electrophilic interactions .
  • Docking studies : Model interactions with target enzymes (e.g., carbonic anhydrase) by analyzing sulfonamide’s sulfonamido group binding to Zn2+^{2+} in active sites .
  • QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with antimicrobial activity using Hammett constants or logP values .

Q. What mechanisms underlie its antimicrobial activity, and how can resistance be mitigated?

Methodological Answer:

  • Enzyme inhibition : The sulfonamide group competitively inhibits dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria .
  • Synergistic combinations : Pair with dihydrofolate reductase inhibitors (e.g., trimethoprim) to reduce resistance emergence .
  • Resistance monitoring : Perform MIC assays against mutant strains (e.g., E. coli with sul1 gene mutations) to assess cross-resistance .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction outcomes)?

Methodological Answer:

  • Reaction condition audits : Compare oxidizing agents (e.g., H2_2O2_2 vs. KMnO4_4) and pH levels. Acidic conditions favor sulfoxide formation, while neutral conditions stabilize thiols .
  • Byproduct analysis : Use HPLC-MS to identify intermediates (e.g., sulfonic acid derivatives) formed under varying redox conditions .
  • Environmental factors : Control trace metal impurities (e.g., Fe3+^{3+}) that catalyze unintended oxidation pathways .

Q. What synthetic strategies achieve regioselective modifications on the benzodiazole core?

Methodological Answer:

  • Directing groups : Use protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to position 2 or 5 .
  • Microwave-assisted synthesis : Enhance regioselectivity in alkylation steps by reducing reaction time and side-product formation .
  • Cross-coupling reactions : Apply Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at position 1 while preserving the sulfonamide .

Q. How do structural modifications (e.g., ethyl vs. cycloheptyl substituents) impact pharmacological properties?

Methodological Answer:

  • Lipophilicity : Replace ethyl with cycloheptyl to increase logP, enhancing blood-brain barrier penetration but reducing solubility .
  • Bioisosteric replacements : Substitute sulfanyl (-SH) with methylsulfonyl (-SO2_2CH3_3) to improve metabolic stability while retaining enzyme affinity .
  • In vivo PK studies : Track half-life and clearance rates in rodent models to optimize substituent size and polarity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。